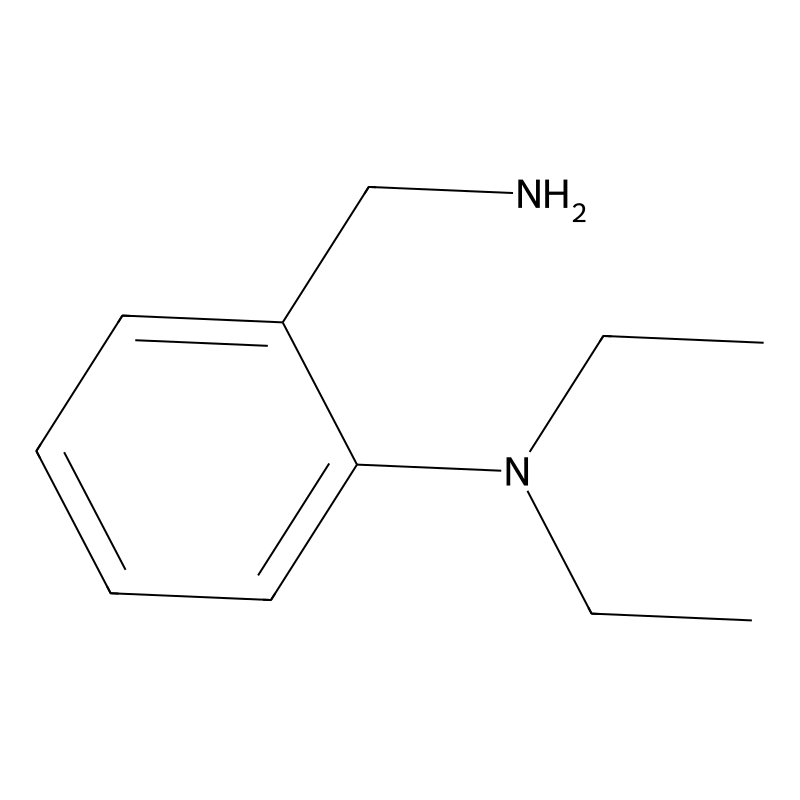

2-(Aminomethyl)-N,N-diethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

Scientific Field: Organic Chemistry

Methods: The methodology involves proline-catalyzed asymmetric α-amination followed by reductive amination.

Results: The products resemble those obtained through direct asymmetric diamination of terminal alkenes.

2-(Aminomethyl)phenols-Modified Boehmite Nanoparticles Based Catalysts

Scientific Field: Catalysis

Methods: The catalyst was prepared by a simple and rapid method.

Results: The catalyst showed good activity and generality in Suzuki–Miyaura reactions.

Valorization of biomass-derived furfurals

Scientific Field: Green Chemistry

Results: The process successfully produced furfurylamine from FF without over-reduction of the furan ring.

Polymers as Advanced Antibacterial and Antibiofilm Agents

Scientific Field: Biomedical Engineering

Methods: The study involves the use of cationic polymers, which target bacterial membranes.

Hybrid Conversion of 5-Hydroxymethylfurfural

Valorization of Biomass-Derived Furfurals

2-(Aminomethyl)-N,N-diethylaniline is an organic compound characterized by its amine functional group attached to a diethyl-substituted aniline structure. The compound's molecular formula is C₁₄H₁₉N, and it features a secondary amine due to the presence of the amino group. This compound is typically a colorless to pale yellow liquid with a fishy odor. It is soluble in organic solvents but insoluble in water, making it useful in various chemical applications.

- Electrophilic Aromatic Substitution: The amino group activates the aromatic ring, favoring substitution at the ortho and para positions. This can lead to polysubstitution if not controlled .

- Oxidation: The compound can undergo oxidation reactions, forming N-oxides or other derivatives depending on the reaction conditions and reagents used.

- Acylation: Similar to other amines, it can react with acyl chlorides to form amides, which can then be further manipulated .

Research indicates that compounds similar to 2-(Aminomethyl)-N,N-diethylaniline exhibit various biological activities, including antimicrobial and antitumor properties. The biological activity largely depends on the specific structural features of the compound, such as the presence of substituents on the aromatic ring and the nature of the amino group.

Several methods exist for synthesizing 2-(Aminomethyl)-N,N-diethylaniline:

- Reduction of Nitro Compounds: Starting from nitro-substituted anilines, reduction using hydrogen gas or metal catalysts can yield the corresponding amine.

- Alkylation of Aniline: Aniline can be reacted with diethyl sulfate or similar alkylating agents to introduce diethyl groups, followed by aminomethylation using formaldehyde and a reducing agent.

- Direct Amination: The direct reaction of diethylaniline with formaldehyde in the presence of a catalyst can also yield this compound.

2-(Aminomethyl)-N,N-diethylaniline finds applications in various fields:

- Dyes and Pigments: It is used as an intermediate in the production of azo dyes.

- Pharmaceuticals: Its derivatives may serve as precursors for drug synthesis due to their biological activity.

- Chemical Manufacturing: Employed as a reagent in organic synthesis for producing other chemical compounds.

Several compounds share structural similarities with 2-(Aminomethyl)-N,N-diethylaniline. Here are some notable examples:

Each of these compounds has unique properties and applications, but 2-(Aminomethyl)-N,N-diethylaniline stands out due to its specific structural characteristics that influence its reactivity and potential biological activities.